molecular formula C22H29N5O2 B5522026 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine

4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine

Cat. No.: B5522026
M. Wt: 395.5 g/mol
InChI Key: NIHUSIDKVOFXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.23212518 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Bioactivity

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit anti-inflammatory and analgesic properties. The synthesis of these compounds involves complex chemical reactions that lead to the creation of heterocyclic compounds with significant biological activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacologically Active Compounds

Investigations into 2-dialkylaminobenzimidazoles have identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities among others. Such studies highlight the versatility of benzimidazole derivatives in pharmacology, suggesting that molecules with similar structural elements could be explored for diverse therapeutic purposes (Zhukovskaya et al., 2017).

Antimicrobial Activity of Pyridine Derivatives

Synthesis of new pyridine derivatives has led to compounds with variable and modest antimicrobial activity against a range of bacterial and fungal strains. This research area underscores the importance of novel synthetic pathways in creating molecules that can serve as potential antimicrobial agents, pointing to the relevance of exploring the antimicrobial potential of similarly structured compounds (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The compound is currently available for scientific research needs . Its potential applications and future directions would depend on the results of such research. Given its complex structure and the presence of various functional groups, it could be of interest in fields such as medicinal chemistry or materials science.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-15-20(24-22(23-17)27-9-4-3-5-10-27)25-11-13-26(14-12-25)21(28)18-7-6-8-19(16-18)29-2/h6-8,15-16H,3-5,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUSIDKVOFXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.